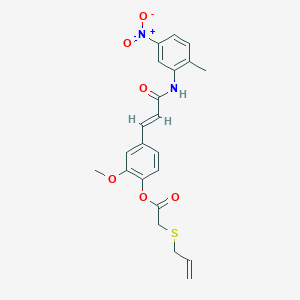

(E)-2-methoxy-4-(3-((2-methyl-5-nitrophenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 2-(allylthio)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methoxy-4-[(E)-3-(2-methyl-5-nitroanilino)-3-oxoprop-1-enyl]phenyl] 2-prop-2-enylsulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S/c1-4-11-31-14-22(26)30-19-9-6-16(12-20(19)29-3)7-10-21(25)23-18-13-17(24(27)28)8-5-15(18)2/h4-10,12-13H,1,11,14H2,2-3H3,(H,23,25)/b10-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGGWQKGUJPAOH-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC(=C(C=C2)OC(=O)CSCC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)CSCC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-methoxy-4-(3-((2-methyl-5-nitrophenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 2-(allylthio)acetate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 442.5 g/mol

- CAS Number : 1321749-97-6

Anticancer Properties

Recent studies have indicated that derivatives of similar structures exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds with similar nitrophenyl substitutions have shown enhanced cytotoxicity in breast cancer cell lines, such as MCF-7 and MDA-MB-231. The selectivity index for these compounds suggests a promising therapeutic window where they selectively target cancer cells while sparing normal cells .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC (µM) | Selectivity Index |

|---|---|---|---|

| Compound 5 | MCF-7 | 12.5 | 1.63 |

| Compound 6 | MDA-MB-231 | 10.0 | 2.61 |

The mechanism by which this compound exerts its effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can trigger apoptosis, or programmed cell death, which is a desirable effect in cancer therapy .

Antimicrobial Activity

Chalcones and their derivatives have been documented to possess antimicrobial properties against various pathogens, including multidrug-resistant bacteria and fungi. The structural features similar to those in this compound suggest potential efficacy in combating infections .

Study on Anticancer Activity

A study conducted on a series of nitrophenyl-substituted compounds demonstrated that those with similar structural motifs to this compound exhibited a higher degree of cytotoxicity against breast cancer cell lines compared to controls. The study utilized both in vitro assays and molecular docking simulations to confirm the binding affinity of these compounds to specific cancer-related targets .

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial activity of chalcone derivatives, revealing that compounds with allylthio substituents demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties, warranting further exploration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-2-methoxy-4-(3-((2-methyl-5-nitrophenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 2-(allylthio)acetate, and how can intermediates be characterized?

- Methodology :

- Begin with a Suzuki coupling to assemble the (E)-configured propen-1-yl backbone, followed by amide bond formation between the 2-methyl-5-nitroaniline and the keto-enol intermediate.

- Use TLC and HPLC to monitor reaction progress. For intermediates, employ - and -NMR to confirm regiochemistry, and FT-IR to validate carbonyl and nitro group formation. Mass spectrometry (HRMS) ensures molecular weight accuracy .

- Key Tools : Microwave-assisted synthesis (reduces side reactions) and column chromatography (for purification) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR : Use -NMR to confirm allylthio (-S-CH-CH=CH) and methoxy (-OCH) proton environments. -NMR identifies carbonyl (C=O) and nitro (NO) carbons.

- X-ray Crystallography : For definitive stereochemical assignment of the (E)-configured double bond, use SHELX software for refinement .

- UV-Vis : Assess conjugation in the enol-propenyl system (λ~300–400 nm) .

Q. How should initial biological activity screenings be designed for this compound?

- Methodology :

- Prioritize enzyme inhibition assays (e.g., cytochrome P450 isoforms) due to the nitro and allylthio groups, which may interact with heme centers. Use fluorometric or colorimetric substrates .

- For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 μM, with cisplatin as a positive control .

Advanced Research Questions

Q. How can reaction yields be optimized for the allylthioacetate moiety during synthesis?

- Methodology :

- Solvent Selection : Use DMF or THF to stabilize the thiolate intermediate during nucleophilic substitution.

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity between the thiol and chloroacetate .

- DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature (60–80°C), stoichiometry (1:1.2 ratio), and reaction time (4–8 hrs) .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding modes to enzymes (e.g., cyclooxygenase-2) focusing on the nitro group’s electron-withdrawing effects and the allylthio’s hydrophobic interactions.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, particularly hydrogen bonding with active-site residues .

Q. How can discrepancies in -NMR data between synthetic batches be resolved?

- Methodology :

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., Z-isomer or unreacted nitroaniline).

- Paramagnetic Relaxation : Add shift reagents (e.g., Eu(fod)) to resolve overlapping proton signals in the aromatic region .

- Variable Temperature NMR : Identify dynamic effects (e.g., hindered rotation of the allylthio group) causing signal splitting .

Stability and Safety Considerations

Q. What protocols ensure safe handling of this compound given its nitro and thioether groups?

- Methodology :

- Hazards : Nitro groups may pose explosion risks under high heat; thioethers can oxidize to sulfoxides/sulfones, releasing irritants.

- Mitigation : Store at ≤−20°C in amber vials under nitrogen. Use explosion-proof refrigerators and conduct reactions in fume hoods with PPE (nitrile gloves, face shields) .

Q. How does pH influence the hydrolytic stability of the ester and amide bonds in this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.